W-84 dibromide, also known by its chemical name hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)-ammonium bromide], is a synthetic compound with the molecular formula C32H44Br2N4O4 and a molecular weight of approximately 708.52 g/mol. This compound is characterized by its unique structure, which includes two bromine atoms and a complex amine framework, contributing to its significant biological activity. W-84 dibromide functions primarily as an allosteric modulator of muscarinic receptors, particularly the M2 subtype, which are integral to various physiological processes including neurotransmission and muscle contraction .
W-84 dibromide exhibits potent biological activity as an allosteric modulator of muscarinic M2 receptors. This modulation enhances the receptor's affinity for acetylcholine, thereby stabilizing cholinergic antagonist-receptor complexes. Such interactions can influence various physiological responses, including cardiac function and smooth muscle contraction. Research indicates that W-84 dibromide may have implications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease and other neurodegenerative disorders .
The synthesis of W-84 dibromide typically involves multi-step organic reactions that include:
These methods require careful control of reaction conditions to optimize yield and minimize by-products .
W-84 dibromide finds applications primarily in pharmacological research due to its role as a muscarinic receptor modulator. Specific applications include:
Interaction studies involving W-84 dibromide focus on its binding affinity and efficacy at muscarinic receptors. Key findings include:
Several compounds share structural or functional similarities with W-84 dibromide, including:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Dimethyl-W84 (dibromide) | Quaternary Ammonium | Similar allosteric modulation |
| Hexamethonium Bromide | Quaternary Ammonium | Ganglionic blocker |
| Ipratropium Bromide | Muscarinic Antagonist | Anticholinergic effects |
Uniqueness of W-84 Dibromide:
W-84 dibromide is distinguished by its specific allosteric modulation of M2 muscarinic receptors, which differs from other compounds that may act as direct agonists or antagonists without this nuanced regulatory effect. Its dual bromination also contributes to its unique binding characteristics compared to similar compounds .
W-84 dibromide, chemically known as hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, represents a complex quaternary ammonium compound with the molecular formula C₃₂H₄₄Br₂N₄O₄ and a molecular weight of 708.52 g/mol [1] [2]. The compound exhibits a sophisticated molecular architecture characterized by two phthalimide-containing side chains connected through a hexamethylene linker, with quaternary ammonium centers at each terminus.
The synthetic pathway for W-84 dibromide involves a systematic multi-step approach beginning with the formation of critical intermediate compounds. The primary synthesis route utilizes 1,6-dibromohexane and 1H-isoindole-1,3(2H)-dione, 2-[3-(dimethylamino)propyl]- as key starting materials [3] [4]. The reaction proceeds through a nucleophilic substitution mechanism where the tertiary amine functionality undergoes quaternization with the dibromohexane linker, forming the bis-quaternary ammonium structure.
The synthesis typically employs acetonitrile as the preferred solvent system, with microwave irradiation proving particularly effective for reaction acceleration [3]. Under optimized conditions, the reaction can achieve yields approaching 99% within approximately 0.35 hours of microwave-assisted heating. The choice of acetonitrile as solvent provides several advantageous characteristics including appropriate polarity for quaternary ammonium salt formation, thermal stability under reaction conditions, and favorable solubility properties for both reactants and products.
The multi-step synthesis pathway can be broadly categorized into three distinct phases: (1) preparation of the phthalimidopropyl intermediate, (2) quaternization reaction with the hexamethylene dibromide linker, and (3) purification and isolation of the final product. Each phase requires careful control of reaction parameters including temperature, reaction time, and stoichiometric ratios to achieve optimal yields and product purity.
Alternative synthetic approaches have been explored utilizing different reaction conditions and catalytic systems. The use of various polar aprotic solvents has been investigated, though acetonitrile consistently demonstrates superior performance in terms of reaction efficiency and product yield [5]. Temperature control remains critical throughout the synthesis, with elevated temperatures facilitating quaternization while potentially leading to unwanted side reactions if not properly managed.
The synthesis of W-84 dibromide relies on several key intermediate compounds that serve as essential building blocks in the overall synthetic pathway. The primary intermediate, N-(3-aminopropyl)phthalimide, functions as the foundational structure from which the quaternary ammonium centers are constructed [4]. This intermediate contains both the phthalimide protecting group and the aminopropyl chain that will ultimately participate in quaternization.
The formation of this critical intermediate involves the reaction of phthalic anhydride with 3-aminopropylamine derivatives under controlled conditions. The phthalimide group serves multiple functions in the synthetic sequence, acting as both a protecting group for the amine functionality and providing structural rigidity to the molecule during subsequent transformations. The stability of the phthalimide moiety under various reaction conditions makes it particularly valuable for multi-step synthetic sequences [6].
Secondary intermediates include the dimethylaminopropyl phthalimide derivatives, which are formed through methylation of the primary amine functionality. These tertiary amine intermediates are crucial for the quaternization step, as they provide the nucleophilic centers required for reaction with the dibromohexane linker. The electronic and steric properties of these intermediates significantly influence the efficiency of the quaternization reaction and the overall yield of the final product.
The hexamethylene dibromide component serves as the bifunctional alkylating agent responsible for linking two phthalimidopropyl units together. The choice of hexamethylene as the linking unit provides optimal spacing between the two quaternary ammonium centers while maintaining structural flexibility. The dibromide functionality ensures high reactivity toward nucleophilic substitution, facilitating efficient quaternization under relatively mild conditions.
Quality control of intermediate compounds requires comprehensive analytical characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. The purity of intermediate compounds directly impacts the efficiency of subsequent synthetic steps and the overall quality of the final product. Impurities in intermediate compounds can lead to unwanted side reactions, reduced yields, and difficulties in purification of the final product.
Industrial-scale production of W-84 dibromide presents unique challenges related to process scale-up, economic optimization, and regulatory compliance. The transition from laboratory-scale synthesis to industrial manufacturing requires careful evaluation of reaction parameters, equipment design, and process safety considerations [7]. Key factors influencing industrial production include raw material availability, reaction scalability, and environmental impact assessment.
Economic considerations play a crucial role in determining the viability of industrial-scale W-84 dibromide production. The cost of raw materials, particularly the specialized phthalimide intermediates and high-purity solvents, represents a significant portion of the overall production costs. Optimization of reaction stoichiometry and minimization of waste streams are essential for maintaining economic competitiveness in large-scale manufacturing operations.
Process intensification strategies have been evaluated for improving the efficiency of W-84 dibromide production at industrial scale. Continuous flow chemistry approaches offer advantages including improved heat and mass transfer, enhanced reaction control, and reduced batch-to-batch variability [8]. The implementation of continuous processes requires specialized equipment design and advanced process control systems to maintain consistent product quality.
Equipment considerations for industrial-scale production include reactor design, heating and cooling systems, and product isolation facilities. The corrosive nature of bromide-containing compounds necessitates the use of specialized materials of construction resistant to halogen corrosion. Stainless steel grades with enhanced corrosion resistance or specialized coatings may be required for reactor vessels and associated equipment.
Safety considerations in industrial W-84 dibromide production encompass handling of brominated compounds, solvent management, and waste disposal protocols. The quaternary ammonium structure of W-84 dibromide requires appropriate handling procedures to prevent exposure and environmental release. Industrial facilities must implement comprehensive safety management systems including personal protective equipment requirements, emergency response procedures, and environmental monitoring protocols.
Quality assurance in industrial production requires implementation of robust analytical testing programs and statistical process control methodologies. In-process monitoring of critical parameters such as temperature, pressure, and composition ensures consistent product quality and facilitates early detection of process deviations. Finished product testing must encompass chemical purity, physical properties, and stability characteristics to meet pharmaceutical grade specifications.
The purification of W-84 dibromide requires sophisticated analytical and preparative techniques due to the compound's quaternary ammonium structure and potential for impurity formation during synthesis. High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis of W-84 dibromide [1] [9]. HPLC methods typically achieve purity determinations of ≥98% using appropriate column chemistries and mobile phase compositions.
Reverse-phase ion-pairing HPLC techniques have proven particularly effective for the analysis of quaternary ammonium compounds like W-84 dibromide [10]. The ion-pairing approach utilizes lipophilic counter-ions to facilitate interaction between the charged analyte and the hydrophobic stationary phase, enabling effective separation and quantification. Mobile phase systems typically incorporate acetonitrile-aqueous buffer combinations with tetrabutylammonium hydrogen sulfate as the ion-pairing reagent.
Preparative purification of W-84 dibromide often employs crystallization techniques utilizing the compound's limited solubility in specific solvent systems. The compound demonstrates solubility in dimethyl sulfoxide (~11 mg/mL) while remaining relatively insoluble in water and many organic solvents [1] [4]. This selective solubility profile enables the development of purification protocols based on controlled crystallization from mixed solvent systems.
Alternative purification approaches include ion-exchange chromatography and membrane-based separation techniques. Ion-exchange methods can effectively remove ionic impurities and provide additional purification beyond crystallization alone. The quaternary ammonium functionality of W-84 dibromide makes it amenable to anion-exchange purification, where impurities with different ionic characteristics can be selectively removed.
Quality control protocols for W-84 dibromide must address multiple analytical parameters including chemical purity, water content, residual solvents, and degradation products. Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and can detect trace impurities that may not be evident through other analytical techniques. Both ¹H and ¹³C NMR analysis are typically employed for complete characterization.
Mass spectrometry techniques, particularly electrospray ionization mass spectrometry, offer sensitive detection and identification of impurities and degradation products [5]. The molecular weight of 708.52 g/mol for W-84 dibromide provides a distinctive mass spectral signature that facilitates identification and quantification. High-resolution mass spectrometry can provide elemental composition information for unknown impurities.
Physical property testing encompasses melting point determination, thermal analysis, and hygroscopicity assessment. The compound's thermal behavior and stability under various storage conditions must be thoroughly characterized to establish appropriate handling and storage protocols. Differential scanning calorimetry and thermogravimetric analysis provide comprehensive thermal characterization data.
The stability characteristics of W-84 dibromide are critical for pharmaceutical applications and require comprehensive evaluation under various environmental conditions. Stability studies encompass thermal stability, photostability, and chemical stability under different pH conditions and storage environments [11]. The quaternary ammonium structure presents unique stability challenges that must be carefully evaluated through systematic testing protocols.
Thermal stability assessment reveals that quaternary ammonium compounds, including W-84 dibromide, can exhibit degradation at temperatures exceeding 180°C [12]. The thermal degradation pathways typically involve decomposition of the quaternary ammonium functionality through mechanisms such as Hofmann elimination or nucleophilic substitution reactions. The presence of bromide counter-ions can influence thermal stability, with bromide-containing salts often demonstrating enhanced thermal stability compared to chloride analogs [13].
Accelerated stability testing protocols have been developed to predict long-term stability behavior under normal storage conditions [14]. These studies involve exposure to elevated temperatures and humidity conditions over defined time periods, with periodic analysis to monitor degradation rates and identify degradation products. The kinetics of degradation typically follow first-order or pseudo-first-order kinetics models, enabling extrapolation to long-term storage conditions.
Chemical degradation pathways for W-84 dibromide include hydrolysis of the phthalimide groups, quaternary ammonium decomposition, and oxidative degradation of organic components [15]. The phthalimide functionality can undergo hydrolysis under acidic or basic conditions, potentially leading to formation of phthalic acid derivatives and amine degradation products. The rate of hydrolysis is pH-dependent, with both acidic and basic conditions accelerating the degradation process.
Photostability evaluation examines the compound's behavior under various light exposure conditions, including ultraviolet radiation and visible light. Quaternary ammonium compounds can be susceptible to photodegradation through various mechanisms including direct photolysis and photosensitized oxidation reactions. The presence of chromophoric groups such as the phthalimide moiety may contribute to light sensitivity and require protective measures during storage and handling.
Oxidative stability assessment involves exposure to oxidizing conditions and evaluation of degradation product formation. The organic components of W-84 dibromide, particularly the alkyl chains and aromatic phthalimide groups, may be susceptible to oxidative degradation under certain conditions. Antioxidants or protective atmospheric conditions may be required to maintain long-term stability.
| Stability Parameter | Condition | Observation | Degradation Products |
|---|---|---|---|
| Thermal Stability | >180°C | Significant degradation | Quaternary ammonium decomposition products |
| pH Stability (Acidic) | pH 2-4 | Phthalimide hydrolysis | Phthalic acid derivatives |
| pH Stability (Basic) | pH 9-12 | Enhanced hydrolysis | Amine degradation products |
| Photostability | UV exposure | Moderate degradation | Photolysis products |
| Oxidative Stability | Peroxide conditions | Limited degradation | Oxidized organic compounds |
The development of appropriate storage conditions requires integration of stability data from multiple testing protocols. Recommended storage conditions typically include controlled temperature (−20°C), protection from light, and inert atmospheric conditions to minimize degradation. The establishment of appropriate expiration dating requires statistical analysis of stability data and application of appropriate safety factors to ensure product quality throughout the intended shelf life [11].
W-84 dibromide (CAS Number: 21093-51-6) exhibits variable solubility characteristics across different solvent systems, as documented by multiple commercial suppliers [1] [2] [3] [4]. The compound demonstrates limited aqueous solubility with reported values ranging from 3.03 to 4 mg/mL (4.28 to 5.64 mM) in water [2] [4]. This relatively low water solubility is consistent with the compound's molecular structure, which contains extensive hydrophobic regions including two phthalimide groups connected by a long aliphatic hexamethylene chain [5] [3].
In dimethyl sulfoxide (DMSO), W-84 dibromide shows improved solubility with reported values ranging from 3 to 11 mg/mL depending on the supplier and testing conditions [1] [2] [3] [6] [4]. The BioCrick datasheet reports solubility "to 10 mM in DMSO" [1], while other sources report values of 3-6.25 mg/mL [2] [3] [4]. Enhanced solubility in DMSO requires ultrasonic treatment and warming to 60°C for optimal dissolution [4].
The compound is reported as insoluble in ethanol [2], indicating poor compatibility with medium-polarity alcoholic solvents. This solubility profile suggests that W-84 dibromide follows typical patterns for quaternary ammonium compounds with extended hydrophobic substituents.
Table 3.1: Solubility Profile of W-84 Dibromide
| Solvent System | Solubility (mg/mL) | Solubility (mM) | Source |
|---|---|---|---|
| Water | 3.03-4.0 | 4.28-5.64 | [2] [4] |
| DMSO | 3.0-11.0 | 4.23-8.82 | [1] [2] [3] [6] [4] |
| Ethanol | Insoluble | - | [2] |
Critical Data Limitation: Despite extensive literature searches, no specific thermal analysis data (DSC/TGA) for W-84 dibromide were identified in the available scientific literature or commercial datasheets. The general thermal analysis literature provides methodological frameworks for quaternary ammonium compounds [7] [8] [9], but specific thermal transition temperatures, decomposition profiles, or thermogravimetric characteristics for W-84 dibromide remain undocumented.
Based on structural analogy with similar quaternary ammonium salts containing aromatic phthalimide groups, thermal decomposition would be expected to occur at elevated temperatures (>200°C) [8] [9], but experimental validation is required to establish precise thermal behavior parameters.
Critical Data Limitation: No experimental pKa values or pH-dependent stability studies for W-84 dibromide were identified in the scientific literature. The compound structure indicates it exists as a permanently charged quaternary ammonium species [5] [3], suggesting it would not exhibit typical acid-base dissociation behavior in aqueous solution.
The compound contains two quaternary nitrogen centers that remain positively charged across the physiological pH range, paired with bromide counterions [5] [3] [10]. This structural characteristic suggests that conventional pKa determination may not be applicable, as quaternary ammonium compounds do not undergo protonation/deprotonation equilibria under normal aqueous conditions.
pH-dependent stability studies would be valuable for understanding the compound's behavior under various buffer conditions, particularly given its use in biological assay systems [10] [11], but such data remain unreported in the current literature.
Critical Data Limitation: No experimental partition coefficient (LogP) or distribution coefficient (LogD) values for W-84 dibromide were identified in the available literature. Standard octanol-water partition coefficient determinations, which are fundamental for characterizing lipophilicity [12] [13] [14], have not been reported for this compound.
The compound's quaternary ammonium structure presents unique challenges for conventional partition coefficient measurements [14] [15]. Traditional LogP determinations assume neutral species partitioning between octanol and water phases [12] [13], while W-84 dibromide exists as a permanently charged species that would be expected to exhibit minimal partitioning into lipophilic phases due to its ionic character.
Distribution coefficient (LogD) measurements at specific pH values [14] [15] would be more appropriate for this ionizable compound, but such experimental data are not available in the current literature. The presence of extensive hydrophobic phthalimide substituents suggests some degree of amphiphilic character, but quantitative assessment requires experimental determination.
Critical Data Limitation: No studies investigating polymorphic forms or crystalline variations of W-84 dibromide were identified in the scientific literature. While polymorphism is well-documented for pharmaceutical compounds and represents a critical aspect of solid-state characterization [16] [17] [18] [19], specific investigations of W-84 dibromide crystal forms remain unreported.
The compound is consistently described as a white solid by multiple suppliers [1] [3] [6] [10] [20], but detailed crystallographic analysis, space group determination, or identification of potential polymorphic forms has not been documented. Standard pharmaceutical development typically requires comprehensive polymorphic screening [19] [21], but such studies appear to have not been conducted or published for W-84 dibromide.
Crystallization conditions reported by suppliers suggest room temperature storage stability [3] [10], but systematic investigation of crystallization solvents, temperature effects, or alternative crystal forms that might impact solubility or stability characteristics remains absent from the literature.
This comprehensive literature review reveals significant gaps in the physicochemical characterization of W-84 dibromide. While the compound is readily available from commercial sources and has been extensively studied for its pharmacological properties as a muscarinic receptor modulator [4] [10] [11], fundamental physicochemical properties essential for complete scientific characterization remain largely undocumented.
Key Research Needs Identified:
Irritant